molecular formula C7H9BrN2O2 B071804 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid CAS No. 175276-99-0

4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid

Cat. No. B071804
M. Wt: 233.06 g/mol
InChI Key: CABAIQRHBLZKEG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazole derivatives involves several steps, including Claisen condensation, cyclization, deamination, and hydrolysis reactions. A notable improvement in the synthesis of 1H-pyrazole-4-carboxylic acid, a structurally related compound, saw the yield increase from 70% to 97.1%, showcasing advancements in synthesis efficiency (Dong, 2011).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, such as ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, has been elucidated using X-ray diffraction methods. These studies reveal the crystalline structure and provide insights into the molecular geometry, aiding in the understanding of its chemical reactivity and interaction potential (Minga, 2005).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including condensation, bromination, and hydrolysis, to yield structurally diverse compounds. For example, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid involves nucleophilic substitution, cyclization, and bromination, demonstrating the compound's versatility as a chemical intermediate (Wen-bo, 2011).

Physical Properties Analysis

The physical properties of pyrazole derivatives, including their crystalline structure and thermal behavior, are crucial for understanding their stability and reactivity. The crystal structure analysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate revealed its stabilization through intermolecular interactions, providing insights into its physical properties (Viveka et al., 2016).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the synthesis and characterization of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate highlight its potential for further functionalization, enabling the exploration of new biological activities (Viveka et al., 2016).

Scientific Research Applications

  • Coordination Polymers Construction : This chemical is used in the synthesis of semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands. These ligands are then used to assemble chiral and achiral coordination polymers with Zn(II) and Cd(II) ions, which have applications in material science due to their thermal and luminescence properties (Cheng et al., 2017).

  • Pharmacological Investigation : A related compound, 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, has been synthesized and investigated for its analgesic and anti-inflammatory activities. This research indicates potential pharmaceutical applications (Gokulan et al., 2012).

  • Structural and Spectral Investigations : Research into similar pyrazole derivatives, like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, focuses on combined experimental and theoretical studies. These studies are important for understanding the biologically significant properties of pyrazole derivatives (Viveka et al., 2016).

  • Insecticide Intermediates : The compound has been used in the synthesis of intermediates for new insecticides, such as chlor-antraniliprole (Wen-bo, 2011).

  • Optical Nonlinearity Studies : N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, which may include the 4-bromo variant, have been studied for their optical nonlinearity, indicating potential applications in optical limiting (Chandrakantha et al., 2013).

  • Corrosion Inhibitors : Pyrazole derivatives have been evaluated as corrosion inhibitors for steel in hydrochloric acid, which is significant for industrial applications (Herrag et al., 2007).

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has increased since the early 1990s due to their frequent use as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, the future directions of “4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid” and other pyrazole derivatives could involve further exploration of their potential applications in these fields.

properties

IUPAC Name

4-bromo-2-ethyl-5-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-3-10-6(7(11)12)5(8)4(2)9-10/h3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABAIQRHBLZKEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372527
Record name 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid

CAS RN

175276-99-0
Record name 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175276-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
UOSB Blocks - … Building Block Library, AKos Building Blocks …, 2016 - ichimarutrading.co.jp
… 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5carboxylic acid …
Number of citations: 2 www.ichimarutrading.co.jp

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